molecular formula C10H12ClNO4S B14908152 n-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide

n-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide

Cat. No.: B14908152
M. Wt: 277.73 g/mol
InChI Key: NQFZHWPUYINUAZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide is a structurally complex organic compound featuring a phenyl ring substituted with a chlorine atom at position 2 and a methylsulfonyl (-SO₂CH₃) group at position 3. The acetamide moiety is further modified with a methoxy (-OCH₃) group on the α-carbon. This combination of substituents confers unique electronic, steric, and solubility properties, making it a compound of interest in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

N-(2-chloro-5-methylsulfonylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H12ClNO4S/c1-16-6-10(13)12-9-5-7(17(2,14)15)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

NQFZHWPUYINUAZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(methylsulfonyl)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(methylsulfonyl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences Among Similar Compounds

Compound Name Substituents on Phenyl Ring Acetamide Modifications Unique Properties/Applications Evidence ID
This compound 2-Cl, 5-SO₂CH₃ 2-OCH₃ High electronegativity, potential kinase inhibition 9
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-Cl, 2-OCH₃ Ethyl linker with sulfamoyl group Enhanced water solubility; antidiabetic activity 1
N-(5-chloro-2-hydroxyphenyl)acetamide 5-Cl, 2-OH None Antioxidant properties; simpler metabolic pathway 2
N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide 4-Cl, 2-CH₃; dichloro-methoxy-sulfonyl Dichloro-anilino side chain Herbicidal activity; broader halogen interactions 5
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide 5-Cl, 2-pyrrolidinone 2-OCH₃ Neuroprotective effects; cyclic amide enhances target binding 7
2-chloro-N-(2,5-dimethylphenyl)acetamide 2-Cl; 2,5-(CH₃)₂ None Higher lipophilicity; pesticide applications 14

Substituent Effects on Reactivity and Bioactivity

  • Methylsulfonyl vs.
  • Chlorine Position : The 2-chloro substitution is shared with N-(5-chloro-2-hydroxyphenyl)acetamide , but the absence of a hydroxyl group in the target compound reduces polarity, favoring membrane permeability.
  • Methoxy Acetamide vs. Pyrrolidinone: The methoxy group in the target compound offers metabolic resistance compared to the pyrrolidinone ring in N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide, which may degrade faster via amide hydrolysis .

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